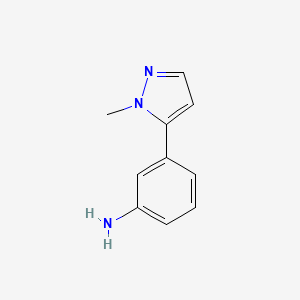

3-(1-Methyl-1H-pyrazol-5-yl)aniline

Description

Significance of Heterocyclic Architectures in Contemporary Chemical and Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the development of a wide array of drugs and other functional materials. ekb.egijpsr.com Their structural diversity and ability to interact with biological targets make them a crucial component in medicinal chemistry. ijprajournal.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov

Many approved drugs feature heterocyclic rings, underscoring their therapeutic importance in treating a range of conditions including cancer, infections, and neurological disorders. ekb.eg The versatility of these structures allows for a broad exploration of "drug-like" chemical space, providing medicinal chemists with a powerful toolkit for designing novel therapeutic agents. nih.gov

Broad Academic Interest in Pyrazole (B372694) and its Multifaceted Derivatives

Among the vast family of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly interesting and extensively studied class. mdpi.com Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. researchgate.net This structural motif is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net

The academic and industrial interest in pyrazoles is driven by their proven success in drug development, with several pyrazole-containing drugs currently in clinical use. nih.govmiddlebury.edu Researchers are actively exploring new synthetic methodologies to access a diverse range of functionalized pyrazole derivatives. mdpi.com These efforts aim to expand the chemical space around the pyrazole core and to investigate the structure-activity relationships that govern their biological effects. nih.gov

Defining the Research Scope for 3-(1-Methyl-1H-pyrazol-5-yl)aniline and Cognate Compounds

Within the broader class of pyrazole derivatives, this compound represents a specific scaffold that combines the pyrazole ring with an aniline (B41778) moiety. This combination of a five-membered nitrogen-containing heterocycle and a substituted benzene (B151609) ring offers a unique chemical architecture for further investigation.

The synthesis of related compounds, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has been reported, highlighting the interest in aniline-functionalized pyrazole-containing ligands. mdpi.com These types of compounds are of interest for their potential applications in coordination chemistry and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYWGUASUNFUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640331 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-08-0 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 3 1 Methyl 1h Pyrazol 5 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline reveals several key disconnections that form the basis of potential synthetic routes. The primary strategic bonds for disconnection are the C5-C1' bond between the pyrazole (B372694) and aniline (B41778) rings, and the bonds within the pyrazole ring itself.

Route A: Disconnection of the Pyrazole-Aryl Bond

The most apparent disconnection is the C-C bond linking the pyrazole C5 position to the aniline ring. This leads to a 1-methyl-1H-pyrazol-5-yl synthon and a 3-amino-phenyl synthon. This approach relies on cross-coupling reactions, suggesting precursors like a halogenated pyrazole (e.g., 5-bromo-1-methyl-1H-pyrazole) and an aniline-derived organometallic reagent (e.g., 3-aminophenylboronic acid) or vice versa.

Another strategy within this route involves forming the aniline functionality late in the synthesis. This implies using a precursor like 3-nitrophenylboronic acid in a cross-coupling reaction, followed by the reduction of the nitro group to an amine. This is often preferable as the amino group can interfere with some cross-coupling conditions or require a protecting group.

Route B: Pyrazole Ring Formation as the Key Step

A second major strategy involves building the pyrazole ring onto a pre-existing phenylhydrazine (B124118) derivative. Disconnecting the N1-C5 and N2-C3 bonds of the pyrazole ring points towards a cyclocondensation reaction. The key precursors would be a 1,3-dicarbonyl compound (or its equivalent) and (3-aminophenyl)methylhydrazine or, more strategically, (3-nitrophenyl)methylhydrazine. The challenge in this approach lies in controlling the regioselectivity of the cyclization with the unsymmetrical methylhydrazine.

Established and Emerging Synthetic Routes to the 1-Methyl-1H-pyrazole Core

The formation of the 1-methyl-1H-pyrazole ring is a cornerstone of the synthesis. The chosen method must effectively control the position of the methyl group on the nitrogen atoms.

Cyclization Reactions for Pyrazole Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comresearchgate.net

To achieve the desired substitution pattern for the target molecule's precursor, a β-diketone would react with methylhydrazine. However, the use of an unsymmetrical substituted hydrazine like methylhydrazine often leads to a mixture of two regioisomers. nih.govbeilstein-journals.org The reaction of methylhydrazine with a generic 1,3-diketone can yield both the 1,3- and 1,5-disubstituted pyrazole products. The regiochemical outcome is influenced by factors such as the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH).

For instance, the condensation of a 1-(3-nitrophenyl)-1,3-butanedione with methylhydrazine would be a direct approach. The subsequent challenge would be the separation of the desired 1-methyl-5-(3-nitrophenyl)pyrazole isomer from the 1-methyl-3-(3-nitrophenyl)pyrazole (B1297115) byproduct, followed by reduction of the nitro group.

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Key Challenge |

| 1,3-Diketone | Methylhydrazine | Acid or base catalysis, various solvents | Mixture of 1,3- and 1,5-substituted pyrazole regioisomers | Controlling regioselectivity |

| β-Ketoester | Methylhydrazine | Typically in polar solvents like ethanol | Can also lead to pyrazolone (B3327878) byproducts | Regioselectivity and side reactions |

| α,β-Unsaturated Ketone | Methylhydrazine | Michael addition followed by cyclization and oxidation | Pyrazoline intermediate, then pyrazole | Controlling regioselectivity |

Table 1: Overview of Cyclization Reactions for Pyrazole Synthesis

Regioselective N-Methylation Strategies

An alternative to direct cyclization with methylhydrazine is the N-methylation of a pre-formed pyrazole ring. This approach can offer better control over regioselectivity. If one starts with 3-(1H-pyrazol-5-yl)aniline (or its nitro precursor), selective methylation at the N1 position is required.

The regioselectivity of N-alkylation on a pyrazole ring is influenced by the substituent at the C3(5) position and the alkylating agent used. Generally, the less sterically hindered nitrogen is favored. Recent advancements have introduced methods for highly regioselective N-methylation. For example, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to afford high selectivity for the N1 position.

Another strategy involves using a directing group. While not as common for simple methylation, certain protecting groups on one nitrogen can direct alkylation to the other.

Approaches for Aniline Moiety Introduction and Functionalization

Connecting the pyrazole core to the aniline moiety is a critical step, which can be achieved through various modern catalytic methods.

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Nitrogen Bond Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the two aromatic rings.

The Suzuki-Miyaura coupling is a highly versatile method for this transformation. nih.govmdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide. Two main pathways are viable for synthesizing a precursor to the target molecule:

Coupling of 5-halo-1-methyl-1H-pyrazole with (3-nitrophenyl)boronic acid .

Coupling of 1-methyl-1H-pyrazol-5-yl-boronic acid with a 3-halo-nitrobenzene (e.g., 1-bromo-3-nitrobenzene).

Following the coupling, a standard reduction of the nitro group, for example using catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (SnCl₂/HCl), yields the final aniline product. nih.gov

| Pyrazole Component | Aniline Precursor Component | Catalyst/Ligand System (Typical) | Key Transformation |

| 5-Bromo-1-methyl-1H-pyrazole | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C bond formation (Suzuki) |

| 1-Methyl-1H-pyrazol-5-ylboronic acid | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ with phosphine (B1218219) ligands | C-C bond formation (Suzuki) |

| 3-Bromoaniline | 1-Methyl-1H-pyrazol-5-amine | Not a direct C-C coupling | N/A |

Table 2: Suzuki Coupling Strategies for 3-(1-Methyl-5-pyrazolyl)aniline Precursors

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, primarily used for C-N bond formation. wikipedia.orgrsc.orgorganic-chemistry.org While less direct for the primary C-C linkage in the target molecule, it becomes relevant if the synthetic strategy involves building the aniline from a different functional group or in multi-step syntheses of more complex analogues. For example, it provides a reliable method to synthesize substituted anilines that could then be used in other steps. stackexchange.commdpi.com

Direct Arylation and Functional Group Interconversion

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. nih.govresearchgate.net In the context of synthesizing this compound, this could involve the palladium-catalyzed reaction of 1-methylpyrazole (B151067) directly with a 3-halo-nitrobenzene. The C5-H bond of the 1-methylpyrazole is generally the most reactive site for such direct arylations, making this a regiochemically favored approach.

Functional Group Interconversion (FGI) is a critical tactic, most notably for the final step: the generation of the aniline's amino group. As mentioned, the reduction of a nitro group is the most common and reliable method. This strategy is often employed because the nitro group is robust, electron-withdrawing (which can influence reactivity in preceding steps), and generally does not interfere with many catalytic cycles, unlike the often nucleophilic and potentially coordinating amino group.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives has benefited from these advancements, with researchers exploring solvent-free reactions, microwave-assisted techniques, and efficient catalytic systems to enhance sustainability.

Solvent-Free and Microwave-Assisted Syntheses

Traditional synthetic methods often rely on volatile and hazardous organic solvents, contributing to environmental pollution. To address this, solvent-free and microwave-assisted syntheses have emerged as powerful green alternatives. Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the products by providing rapid and uniform heating. nih.govnih.gov For instance, a novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which operates without organic solvents or metal catalysts, offering a more efficient and eco-friendly route. nih.govnih.gov This approach is particularly relevant for the synthesis of substituted anilines that can be precursors to the target molecule.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines, which are fused systems derived from aminopyrazoles, has been successfully achieved using microwave-assisted methods, highlighting the utility of this technology in generating complex heterocyclic structures. rsc.org The development of solvent- and catalyst-free procedures for the synthesis of 2-(arylamino)nicotinic acids by heating the reactants at 120 °C demonstrates the potential for creating C-N bonds under green conditions, a key step in the synthesis of the target aniline derivative.

Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., CuI nanoparticles, ceric ammonium (B1175870) nitrate)

The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of this compound and its analogues, several catalytic systems have shown significant promise.

Copper(I) Iodide (CuI) Nanoparticles:

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are fundamental for the formation of the bond between the pyrazole and aniline rings. The use of copper iodide (CuI) nanoparticles as a heterogeneous catalyst offers several advantages, including high efficiency, mild reaction conditions, and the potential for catalyst recycling. bohrium.comresearchgate.netnih.gov These nanoparticles have been successfully employed in the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, with aryl halides. acs.orgacs.org The use of diamine ligands in conjunction with CuI can further enhance the catalytic activity, allowing for the coupling of a wide range of substrates with good functional group tolerance. acs.orgacs.org

Ceric Ammonium Nitrate (B79036) (CAN):

Ceric ammonium nitrate (CAN) is a versatile and eco-friendly oxidizing agent and Lewis acid catalyst that has found applications in the synthesis of various heterocyclic compounds. wikipedia.org CAN has been effectively used to catalyze the synthesis of quinoxaline (B1680401) derivatives and 2-methyl-1,2,3,4-tetrahydroquinolines through multi-component reactions. wikipedia.org It can also be employed for the N-dearylation of N-p-anisylazoles, which could be a useful strategy in certain synthetic routes. nih.gov Furthermore, CAN has been utilized in the synthesis of fully substituted indeno[1,2-b]pyridines at room temperature, showcasing its potential for facilitating complex cyclizations under mild conditions.

Design and Synthesis of Structurally Modified this compound Analogues and Derivatives

The versatility of the this compound scaffold allows for extensive structural modifications to fine-tune its chemical and biological properties. These modifications can be broadly categorized into variations on the aniline ring, alterations at the pyrazole ring and its N-substituent, and the construction of fused heterocyclic systems.

Substituent Variation on the Aniline Ring

The introduction of various substituents onto the aniline ring can significantly impact the electronic and steric properties of the molecule, leading to a diverse range of analogues. The synthesis of such derivatives often involves the reaction of a pre-functionalized aniline with a suitable pyrazole precursor or the post-synthetic modification of the aniline moiety. For instance, the synthesis of 2-anilino nicotinic acid derivatives has been achieved under solvent- and catalyst-free conditions, where the electronic nature of the substituents on the aniline ring influenced the reaction yield.

| Starting Aniline | Substituent | Reaction Conditions | Product |

| Aniline | H | 120 °C, solvent-free | 2-Anilinonicotinic acid |

| 4-Methoxyaniline | 4-OCH3 | 120 °C, solvent-free | 2-(4-Methoxyanilino)nicotinic acid |

| 4-Chloroaniline | 4-Cl | 120 °C, solvent-free | 2-(4-Chloroanilino)nicotinic acid |

This table illustrates the adaptability of the synthetic methodology to various substituted anilines.

Modifications at the Pyrazole Ring and N-Substituents

Altering the substituents on the pyrazole ring or modifying the N-methyl group provides another avenue for creating structural diversity. The synthesis of various substituted pyrazoles has been extensively reviewed, with methods often involving the condensation of β-dicarbonyl compounds or their equivalents with hydrazines. nih.govorientjchem.org For example, 3-methyl-1-phenylpyrazol-5-one derivatives can be readily prepared from ethyl acetoacetate (B1235776) and phenylhydrazine. orientjchem.org The N-substituent on the pyrazole ring can be varied by using different substituted hydrazines in the initial cyclization step. For instance, the synthesis of 1-[(4-(4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazol-1-yl]-ethanone involves the reaction of a substituted phenylhydrazine derivative. jocpr.com

Synthesis of Fused Heterocyclic Systems Incorporating the Core Scaffold

The 3-amino group on the aniline ring of the title compound serves as a key functional handle for the construction of fused heterocyclic systems, leading to more complex and potentially more active molecules. Common strategies involve the condensation of the aminopyrazole moiety with bifunctional reagents to form new rings.

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized through the reaction of 3-aminopyrazole (B16455) derivatives with various 1,3-dielectrophiles. rsc.orgekb.egias.ac.innih.govresearchgate.net For example, new series of pyrazolo[1,5-a]pyrimidines have been synthesized from sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and appropriate heterocyclic amines. nih.govresearchgate.net

Pyrazolo[3,4-b]pyridines: The synthesis of this class of fused heterocycles often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.comurl.edudoaj.orgresearchgate.net A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov

| Fused System | Starting Materials | Key Reaction Type |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 3-Aminopyrazole derivative, 1,3-dielectrophile | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative, 1,3-dicarbonyl compound | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Alkynyl aldehyde | Cascade 6-endo-dig cyclization |

This table summarizes some of the common approaches to constructing fused heterocyclic systems from aminopyrazole precursors.

Advanced Characterization Techniques and Structural Elucidation

Comprehensive Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of 3-(1-Methyl-1H-pyrazol-5-yl)aniline and for providing detailed insight into its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the aniline (B41778) ring, the pyrazole (B372694) ring, and the methyl group. The aromatic protons on the aniline ring would typically appear as a complex multiplet pattern in the downfield region. The two protons on the pyrazole ring would exhibit characteristic chemical shifts, and the N-methyl group would present as a singlet, likely in the upfield region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals would correspond to the carbons of the aniline and pyrazole rings, as well as the methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the specific substitution pattern and assigning each signal unambiguously.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group on the aniline ring would typically display two distinct stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the double bonds within the aromatic and pyrazole rings would be found in the 1400-1650 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to measure the exact mass of the molecular ion ([M]+ or [M+H]+), confirming the elemental composition of C₁₀H₁₁N₃.

Solid-State Structural Investigations

Investigating the compound in its solid state provides crucial information about its three-dimensional structure and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide:

Exact bond lengths and bond angles.

The conformation of the molecule, including the dihedral angle between the pyrazole and aniline rings.

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Polymorphism and Crystallographic Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have different physical properties. Crystallographic studies would be necessary to identify if this compound exhibits polymorphism and to characterize the distinct crystal structures of any identified polymorphs.

Computational Chemistry and Theoretical Modeling of 3 1 Methyl 1h Pyrazol 5 Yl Aniline

Electronic Structure, Molecular Geometry, and Reactivity Predictions

Theoretical calculations are instrumental in defining the fundamental electronic nature, three-dimensional shape, and potential reactivity of the molecule.

Density Functional Theory (DFT) has been a primary tool for studying 3-(1-Methyl-1H-pyrazol-5-yl)aniline. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is frequently used to optimize the molecule's geometry and calculate its electronic properties. These studies provide a foundational understanding of the compound's structure, indicating a non-planar arrangement where the pyrazole (B372694) and aniline (B41778) rings are twisted relative to each other. This twist is a key feature of its three-dimensional conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is primarily located on the aniline ring, suggesting this is the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring, indicating its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability. A smaller energy gap implies higher reactivity. The calculated HOMO-LUMO gap for this molecule provides quantitative insight into its kinetic stability.

The distribution of charges within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich and electron-poor regions. In this compound, the nitrogen atoms of the pyrazole ring and the amino group on the aniline ring are identified as centers of negative potential, making them likely sites for interactions with electrophiles.

Table 1: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the electron density topology. This method helps to characterize the nature of chemical bonds within the molecule, such as covalent or ionic character, and to identify non-covalent interactions that may influence its conformation and crystal packing.

Simulation of Spectroscopic Properties

Theoretical models are also used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

Theoretical vibrational frequency calculations, also performed using DFT methods, are essential for interpreting the infrared (IR) spectrum of this compound. By calculating the vibrational modes of the molecule, researchers can assign the various absorption bands in the experimental IR spectrum to specific molecular motions, such as stretching and bending of particular bonds. This correlative analysis between theoretical and experimental spectra serves as a robust confirmation of the compound's identity and structure. For instance, characteristic vibrational frequencies for N-H, C-H, C=N, and C=C bonds can be precisely assigned.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Exploration and Transition State Analysis

The synthesis of N-aryl pyrazoles, such as this compound, can be achieved through several established synthetic routes. Common strategies include the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or the coupling of a pyrazole precursor with an aryl halide. A modern approach involves the direct preparation from primary anilines and a diketone in the presence of an aminating reagent. acs.org For instance, a general synthesis could involve reacting 3-amino-phenylhydrazine with a suitable diketone or a related precursor to form the pyrazole ring.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of these reaction pathways. researchgate.netmdpi.com By modeling the reactants, intermediates, transition states, and products, researchers can elucidate the most energetically favorable mechanism.

Key Computational Approaches:

Transition State (TS) Searching: Identifying the transition state structure is crucial for understanding the kinetics of a reaction. Computational algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy barrier, which dictates the reaction rate. For related pyrazole syntheses, computational studies have successfully modeled SN2-type transition states. mdpi.com

These computational explorations not only validate experimentally observed outcomes but also predict the regioselectivity of the reaction, explaining why one isomer is formed over another. They provide a molecular-level understanding that is essential for optimizing reaction conditions and improving yields.

In Silico Screening and Molecular Modeling for Derivative Design

The this compound core structure serves as an excellent starting point, or scaffold, for the design of new molecules with tailored properties. In silico techniques are instrumental in exploring the vast chemical space of possible derivatives in a time- and cost-effective manner before committing to laboratory synthesis.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. researchgate.net

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. Molecular docking is the primary tool for SBVS. In this process, derivatives of this compound are computationally "docked" into the active site of the target protein. A scoring function then estimates the binding affinity, or "docking score," for each compound. nih.govnih.gov Derivatives with high scores, indicating potentially strong binding, are selected as "hits" for further investigation. Pyrazole-based compounds have been successfully screened against various targets, including protein kinases like CDK2 and metabolic receptors like PPARγ. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of known active ligands to identify new ones. A pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity, is built from one or more known active molecules. This model is then used as a 3D query to search compound libraries for molecules that match these features. nih.gov The pyrazole-aniline scaffold possesses key features, such as a hydrogen-bond-accepting pyrazole nitrogen, a hydrogen-bond-donating aniline amine, and two aromatic rings, making it suitable for pharmacophore-based design.

Computational Prediction of Relevant Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, and for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net

For this compound and its derivatives, a range of descriptors can be calculated using specialized software and quantum chemical methods. mdpi.com These descriptors help in the rational design of new compounds by predicting their behavior.

Commonly Calculated Descriptors:

Lipophilicity (logP): The octanol-water partition coefficient is crucial for predicting cell membrane permeability. For the similar isomer 3-(5-methyl-1H-pyrazol-1-yl)aniline, the predicted XlogP is 1.6, suggesting moderate lipophilicity. uni.lu

Topological Polar Surface Area (TPSA): This descriptor correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability. mdpi.com

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated using DFT. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Steric and Shape Descriptors: Molecular weight, volume, and surface area influence how a molecule fits into a binding site.

These descriptors are often used to build QSAR models. nih.govresearchgate.net By establishing a mathematical relationship between the descriptors and the activity of a set of known pyrazole derivatives, these models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates. nih.gov

| Descriptor | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 173.22 | Influences size and diffusion properties. fishersci.nl |

| XlogP | ~1.6* | Predicts lipophilicity and membrane permeability. uni.lu |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | Correlates with drug transport and bioavailability. mdpi.com |

| Hydrogen Bond Donors | 1 (from -NH₂) | Key for molecular recognition and binding. |

| Hydrogen Bond Acceptors | 2 (from pyrazole N) | Key for molecular recognition and binding. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

*Value is for the isomer 3-(5-methyl-1H-pyrazol-1-yl)aniline and serves as a close approximation. uni.lu

Conformational Analysis and Potential Energy Surfaces

The 3D shape and flexibility of a molecule are critical for its ability to interact with a biological target. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds.

For this compound, the most significant degree of freedom is the rotation around the single bond connecting the pyrazole and aniline rings. A Potential Energy Surface (PES) scan can be performed computationally to explore this rotation. This involves systematically changing the dihedral angle of this bond in small increments (e.g., 10-15 degrees) and calculating the molecule's energy at each point, allowing all other parts of the molecule to relax.

The resulting plot of energy versus dihedral angle reveals the molecule's conformational preferences.

Energy Minima: These points on the surface correspond to the most stable, low-energy conformers.

Energy Maxima: These represent high-energy transition states that the molecule must pass through to convert from one stable conformer to another. The height of these energy barriers indicates how easily the molecule can change its shape.

Understanding the preferred conformation is vital for molecular docking, as it helps to place the molecule in the receptor's binding site in an energetically favorable orientation.

| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) (Hypothetical) | Conformation Type |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 45° | 0.0 | Gauche (Stable Conformer) |

| 90° | 1.8 | Skewed (Transition State) |

| 135° | 0.2 | Gauche (Stable Conformer) |

| 180° | 2.8 | Eclipsed (Transition State) |

A hypothetical potential energy surface scan result illustrating how relative energy changes with the rotation of the central C-N bond.

Biological Activities and Mechanistic Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Aniline Derivatives

Broad-Spectrum Biological Evaluation

Derivatives of 3-(1-methyl-1H-pyrazol-5-yl)aniline have demonstrated a wide range of biological effects, underscoring the versatility of the pyrazole-aniline scaffold in drug design.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives incorporating the this compound backbone have been investigated for their efficacy against various microbial pathogens.

Antibacterial Activity: A series of novel pyrazole derivatives featuring a 3,5-bis(trifluoromethyl)phenyl substitution were synthesized and evaluated for their antibacterial properties. Many of these compounds exhibited potent growth inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Notably, certain aniline (B41778) derivatives of a 1,3-bis-benzoic acid-derived pyrazole aldehyde showed significant potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov For instance, a fluoro-trifluoromethyl substituted aniline derivative emerged as a highly potent compound. nih.gov The presence of hydrophobic substituents on the aniline ring was generally found to enhance the antibacterial activity. nih.gov

Antifungal Activity: Pyrazole derivatives have also shown promise as antifungal agents. In a study focused on developing novel succinate (B1194679) dehydrogenase (SDH) inhibitors for agricultural use, pyrazole-5-yl-amide derivatives were synthesized and tested against various fungi. nih.govacs.org Several of these compounds displayed excellent in vitro antifungal activities against Valsa mali, with EC50 values significantly more potent than the commercial fungicide boscalid. nih.govacs.org Additionally, dithiocarbamate (B8719985) derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-amine have demonstrated moderate to excellent activity against fungi such as Candida albicans and Aspergillus niger. researchgate.net

Antitubercular Activity: While direct studies on the antitubercular activity of this compound derivatives are not extensively detailed in the provided context, the broader class of pyrazolone (B3327878) derivatives has been evaluated for such properties. One study synthesized novel 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones and assessed their antitubercular potential. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3,5-bis(trifluoromethyl)phenyl-pyrazole derivatives | Gram-positive bacteria | MIC | As low as 0.25 µg/mL | nih.gov |

| Phenoxy-substituted pyrazole derivative | Various bacterial strains | MIC | 1 µg/mL | nih.gov |

| Fluoro-trifluoromethyl substituted aniline pyrazole | Bacteria | MIC | As low as sub µg/mL | nih.gov |

| Pyrazole-5-yl-amide derivative (G22) | Valsa mali | EC50 | 0.48 mg/L | nih.govacs.org |

| Pyrazole-5-yl-amide derivative (G34) | Valsa mali | EC50 | 0.57 mg/L | nih.govacs.org |

| Dithiocarbamate pyrazole derivatives | Candida albicans, Aspergillus niger | Activity | Moderate to excellent | researchgate.net |

Anticancer Potential and Cytotoxicity Profiling

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from pyrazole precursors, is a key component in many anticancer agents. nih.gov Derivatives of this compound have been explored for their potential to inhibit cancer cell growth.

New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as epidermal growth factor receptor inhibitors (EGFRIs) and showed potent anti-proliferative activities against A549 (non-small cell lung cancer) and HCT-116 (colorectal cancer) cell lines. nih.gov One of the most promising compounds, 12b, exhibited IC50 values of 8.21 and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov In another study, 1,3-diarylpyrazolone compounds were synthesized and evaluated for their antiproliferative activities against non-small cell lung cancer cell lines A549 and NCIH522, with several compounds displaying high inhibitory potential. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as having potent anticancer activity across a diverse range of cancer cell lines. nih.gov

Cytotoxicity is a critical aspect of anticancer drug development. In a study of pyrazole-based thiosemicarbazones as DPP-4 inhibitors, the cytotoxic effects of the compounds were assessed on the NIH/3T3 mouse embryonic fibroblast (normal) cell line. The most effective DPP-4 inhibitor, compound 2f, showed low cytotoxicity with an IC50 value higher than 500 µM, indicating a favorable safety profile. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine) | A549 | IC50 | 8.21 | nih.gov |

| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine) | HCT-116 | IC50 | 19.56 | nih.gov |

| Compound 2f (Pyrazole thiosemicarbazone) | NIH/3T3 (normal) | IC50 | >500 | nih.gov |

Anti-inflammatory Response and Modulatory Effects

Pyrazole derivatives have long been recognized for their anti-inflammatory properties. A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides were investigated and found to possess good anti-inflammatory activity in a carrageenan-induced rat paw edema model, with low toxicity. nih.gov Similarly, certain 3-methyl pyrazolone derivatives demonstrated significant anti-inflammatory activity. researchgate.net

A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com This screening identified several compounds with anti-inflammatory activity, with IC50 values below 50 µM in a cell-based assay. mdpi.com Some triazine derivatives incorporating a phenylpyrazole moiety also showed potent anti-inflammatory effects in a carrageenan-induced paw edema model. epain.org However, one study on a novel pyrazole-derived compound, 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA), found it to be devoid of anti-inflammatory activity in the carrageenan-induced paw edema test, although it did show antinociceptive effects. nih.gov

Antiviral Activity Assessment

Nitrogen-containing heterocycles like pyrazoles and triazoles are recognized as promising antiviral agents. nih.gov The antiviral activity of pyrazolone derivatives has been noted, particularly against coronaviruses, with some compounds showing inhibitory effects against the SARS-CoV main protease. nih.gov Phenylpyrazolone-1,2,3-triazole hybrids have also been identified as potent antiviral agents with promising inhibitory potential against the SARS-CoV-2 main protease. nih.gov One study on 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) demonstrated their ability to suppress the reproduction of influenza viruses. mdpi.comnih.govresearchgate.net These compounds were found to reduce the infectivity of the virus, suggesting their potential as virucidal agents. mdpi.comnih.govresearchgate.net

Targeted Pharmacological Interventions

Beyond broad-spectrum screening, derivatives of this compound have been specifically designed and investigated as inhibitors of key enzymes involved in various disease processes.

Enzyme Inhibition Studies (e.g., Kinases like TrkA, DPP-IV, Succinate Dehydrogenase)

Kinase Inhibition (TrkA): Tropomyosin receptor kinases (Trks), particularly TrkA, are implicated in tumor growth and pain. nih.govrsc.org Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit TrkA. medchemexpress.cn Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of CDK2 and TrkA kinases, positioning them as promising candidates for anticancer drug development. nih.gov A computational screen also identified a novel pyrazine-based pharmacophore that potently inhibited TrkA. nih.govrsc.org

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-4 inhibition is a validated strategy for the management of type 2 diabetes. nih.govnih.gov Pyrazole-based compounds are prominent as DPP-4 inhibitors. nih.govmdpi.comresearchgate.net A series of new thiosemicarbazones incorporating a pyrazole ring were synthesized, and one compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f), was identified as a highly effective DPP-4 inhibitor with an IC50 value of 1.266 nM, which is more potent than the well-known DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov Molecular docking studies indicated that the pyrazole scaffold of this compound interacts with key residues in the DPP-4 active site. nih.gov

Succinate Dehydrogenase (SDH) Inhibition: SDH inhibitors are a significant class of fungicides. acs.org Research has led to the discovery of pyrazole-5-yl-amide derivatives as potential SDH inhibitors. nih.govacs.org These compounds exhibited excellent in vitro antifungal activity, and molecular docking studies confirmed their binding mode to SDH. nih.govacs.org Another study focused on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives as novel SDH inhibitors, with one compound showing an IC50 value of 0.014 µM against porcine SDH, which was 205-fold more potent than the existing fungicide fluxapyroxad. acs.org

Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole thiosemicarbazone (2f) | DPP-IV | IC50 | 1.266 nM | nih.gov |

| Sitagliptin (Reference) | DPP-IV | IC50 | 4.380 nM | nih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | Porcine SDH | IC50 | 0.014 µM | acs.org |

| Fluxapyroxad (Reference) | Porcine SDH | IC50 | ~2.87 µM* | acs.org |

| Pyrazolo[3,4-b]pyridine derivatives | TrkA | Inhibition | Acceptable activity | medchemexpress.cn |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2/TrkA | Inhibition | Dual inhibitors | nih.gov |

*Value calculated from 205-fold greater activity of compound 7s.

Receptor Agonism/Antagonism (e.g., GIRK Channels, TRPV1)

The this compound scaffold has been identified as a privileged structure in the development of modulators for various receptors, notably G protein-gated inwardly rectifying potassium (GIRK) channels and Transient Receptor Potential Vanilloid 1 (TRPV1).

GIRK Channel Activation:

Derivatives of this scaffold have been extensively studied as potent activators of GIRK1/2 channels, which are significant targets for conditions like pain, epilepsy, and anxiety. nih.govchemrxiv.org The GIRK1/2 channel subtype is the most prevalent in the brain, playing a crucial role in modulating neuronal excitability. nih.govnih.gov

Initial research identified urea-based pyrazole derivatives as GIRK1/2 activators. nih.gov However, these compounds often suffered from poor pharmacokinetic properties. Subsequent optimization led to the development of novel series, such as 1H-pyrazol-5-yl-2-phenylacetamides, which replaced the unstable urea (B33335) moiety. nih.gov This modification aimed to improve metabolic stability and brain distribution. nih.gov For instance, the addition of a 1,1-dioxidotetrahydrothiophen-3-yl group to the pyrazole ring was shown to enhance metabolic stability. nih.gov

Structure-activity relationship (SAR) studies have confirmed the necessity of the pyrazole scaffold for potent GIRK1/2 activation. nih.govresearchgate.net Optimization efforts have focused on substitutions at the N-1 position of the pyrazole and the nature of the right-hand ether or acetamide (B32628) group. nih.govnih.gov These studies have led to the identification of highly potent and selective GIRK1/2 activators with nanomolar efficacy. nih.govnih.gov For example, a derivative with a 4,4-difluorocyclohexyl group on the pyrazole nitrogen demonstrated improved potency and selectivity for GIRK1/2 over the cardiac GIRK1/4 subtype. nih.gov

Table 1: Activity of Pyrazole Derivatives as GIRK1/2 Activators

| Compound | Modification | EC50 (µM) | Reference |

|---|---|---|---|

| Urea Analogue (1) | 3,4-difluorophenyl urea | 0.073 | nih.gov |

| Acetamide Analogue (7a) | 3,4-difluorophenyl acetamide | 1.97 | nih.gov |

| Optimized Ether (3) | N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) derivative | Improved stability | nih.gov |

| SN-A-101 (8b) | 4,4-difluorocyclohexylpyrazole derivative | Potent activator | researchgate.net |

TRPV1 Antagonism:

The pyrazole scaffold is also a key feature in the design of antagonists for the TRPV1 receptor, a non-selective cation channel involved in pain perception. frontiersin.org Pharmacophore models for TRPV1 antagonists typically consist of three key features: a polar head, a linker, and a hydrophobic tail. nih.govmdpi.comnih.gov The pyrazole ring can function as a central scaffold (C-region) in these antagonists. frontiersin.org

SAR studies have shown that substitutions at the N1 position of the pyrazole ring are crucial for optimizing TRPV1 antagonism. For example, the introduction of a 3-chlorophenyl or a 3-chloro-4-fluorophenyl group at this position has been shown to enhance antagonist activity. frontiersin.org These electron-withdrawing groups are believed to play a significant role in the interaction with the receptor. frontiersin.org The development of potent and selective TRPV1 antagonists based on the pyrazole scaffold remains an active area of research for novel analgesic agents. mdpi.com

Neuroprotective and Central Nervous System Activities

Beyond receptor modulation, pyrazole derivatives have demonstrated significant potential as neuroprotective agents. This activity is often linked to their ability to mitigate oxidative stress and neuroinflammation, which are key pathological features of several neurodegenerative diseases. nih.gov

Pyrazolone derivatives, a closely related class of compounds, have shown promising neuroprotective effects. For instance, in models of amyotrophic lateral sclerosis (ALS), certain pyrazolone compounds were found to inhibit the aggregation of mutant SOD1 protein, a hallmark of the disease. nih.govacs.org The mechanism of this neuroprotection was identified through target identification studies, which revealed that these compounds directly interact with the 14-3-3-E and 14-3-3-Q protein isoforms. nih.govacs.org These proteins function as molecular chaperones, and their interaction with the pyrazolone compounds is thought to disrupt their role in the aggregation process, thereby exerting a neuroprotective effect. nih.govacs.org

In other studies, pyrazolone derivatives have demonstrated a neuroprotective effect against pentylenetetrazol (PTZ)-induced neuroinflammation in animal models. nih.gov The proposed mechanism involves the regulation of the NF-κB/TNF-α/ROS pathway, highlighting the anti-inflammatory and antioxidant properties of these compounds. nih.gov The ability of these derivatives to act as proton donors allows them to neutralize free radicals, thus reducing oxidative stress-induced cellular damage. nih.gov

Structure-Activity Relationship (SAR) and Lead Optimization Studies

The biological activity of this compound derivatives is highly dependent on their structural features. SAR and lead optimization studies have been instrumental in identifying the key pharmacophoric requirements for potency and selectivity, and in guiding the chemical modifications necessary to enhance their therapeutic potential.

Systematic studies have delineated the essential structural motifs for the biological activity of these pyrazole derivatives.

For GIRK1/2 Activation: The pyrazole core is considered a privileged scaffold and is essential for activity. nih.govresearchgate.net The N-1 position of the pyrazole ring is a key point for modification to improve potency and selectivity. For example, introducing a 4,4-difluorocyclohexyl group at this position led to a more potent and selective GIRK1/2 activator. nih.gov The linker between the pyrazole and the aniline moiety (or its replacement) is also critical; replacing a metabolically labile urea linker with a more stable acetamide or ether group has been a successful strategy to improve pharmacokinetic properties. nih.govnih.gov

For TRPV1 Antagonism: A general pharmacophore model for TRPV1 antagonists includes a central hydrogen-bond acceptor/donor motif, a lipophilic side chain, and an aromatic group with a hydrogen-bond acceptor. mdpi.com In pyrazole-based antagonists, the pyrazole ring often forms the central part of the molecule. Substitutions on the N1-phenyl ring with electron-withdrawing groups, such as chloro or trifluoromethyl, have been found to be important for high antagonistic efficacy. frontiersin.org

Building on the understanding of pharmacophoric requirements, targeted chemical modifications have been employed to fine-tune the biological activity of these compounds.

In the development of GIRK1/2 activators, replacing the urea linker with an ether scaffold and adding a 1,1-dioxidotetrahydrothiophen-3-yl group to the pyrazole ring were key modifications that improved metabolic stability while maintaining potency. nih.gov Further optimization of the substituent at the N-1 position of the pyrazole led to compounds with enhanced selectivity for the neuronal GIRK1/2 channels over the cardiac GIRK1/4 channels, which is crucial for minimizing potential cardiovascular side effects. nih.gov

Computational Approaches in Biological Activity Prediction

Computational methods, particularly molecular docking, have become indispensable tools in the study of this compound derivatives, providing valuable insights into their mechanisms of action and guiding the design of new, more potent compounds.

Molecular docking simulations are widely used to predict the binding orientation and affinity of these pyrazole derivatives within the active sites of their target proteins. nih.govresearchgate.netmdpi.comhilarispublisher.com These studies have been instrumental in understanding the key interactions that govern their biological activity.

For instance, docking studies of pyrazole derivatives as inhibitors of various protein kinases, such as VEGFR-2, Aurora A, CDK2, and RET kinase, have consistently shown that these ligands bind deep within the ATP-binding pocket of the kinases. nih.govmdpi.comhilarispublisher.com The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

In the case of RET kinase inhibitors, docking and molecular dynamics simulations revealed that the most active compounds form stable hydrogen bonds with hinge region residues like Ala807. mdpi.com The pyrazole ring itself often fits into a specific region of the active site, and its substituents can be optimized to enhance binding affinity through additional interactions. hilarispublisher.commdpi.com For example, docking studies of pyrazole derivatives in the active site of COX-2 have helped to rationalize the observed anti-inflammatory activity, showing how different substituents can lead to more favorable binding energies. mdpi.com

These computational analyses provide a theoretical framework that not only explains the observed SAR but also allows for the rational design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Table 2: Examples of Molecular Docking Studies with Pyrazole Derivatives

| Compound Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Aryl Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Docked deeply in the binding pocket, forming key hydrogen bonds. Minimum binding energies correlated with inhibitory potential. | nih.gov |

| Pyrazole Derivatives | RET Kinase | Identified crucial binding site residues and stable hydrophobic and hydrogen bond interactions. Guided the design of new inhibitors. | mdpi.comhilarispublisher.com |

| Pyrazoline Derivatives | Cyclooxygenase-2 (COX-2) | Binding affinities from docking aligned with in vitro anti-inflammatory evaluation. | mdpi.com |

Molecular Dynamics Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand-protein complex and to assess its stability over time. In a study of pyrazole aniline derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, MD simulations were performed to investigate the binding stability of the most promising compound, identified as ST-24, with the DPP-IV enzyme (PDB ID: 3WQH). chemmethod.comchemmethod.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET profiling offers a rapid and cost-effective method to predict these properties and identify potential liabilities early on. For a series of thirty ((substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30), a comprehensive in silico ADMET screening was conducted. chemmethod.comchemmethod.com

The results of this computational analysis indicated that the designed compounds possess favorable ADMET profiles. chemmethod.comchemmethod.com This suggests that these derivatives are likely to have good oral bioavailability and appropriate metabolic stability, which are desirable characteristics for a potential drug. Furthermore, the toxicity predictions did not reveal any significant concerns, indicating a good preliminary safety profile. The combination of a promising ADMET profile with potent biological activity, as suggested by the molecular docking and dynamics simulations, highlights the therapeutic potential of this class of compounds. chemmethod.comchemmethod.com

Interactive Data Table: In Silico ADMET Properties of Selected Pyrazole Aniline Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |

| ST-1 | 350.42 | 3.85 | 1 | 4 | Good |

| ST-15 | 384.87 | 4.12 | 1 | 4 | Good |

| ST-24 | 414.84 | 4.56 | 1 | 5 | Good |

| ST-30 | 398.46 | 4.21 | 1 | 4 | Good |

Applications in Materials Science and Industrial Chemistry

Design of Ligands for Metal Coordination Chemistry

The pyrazole-aniline scaffold is an excellent framework for designing ligands in coordination chemistry. The nitrogen atoms in both the pyrazole (B372694) ring and the aniline (B41778) group can act as donor sites, allowing the molecule to bind effectively with metal ions to form stable complexes. Pyrazole and its derivatives are recognized as superb chelating agents for a wide range of transition metals. researchgate.net

The bifunctional nature of pyrazole-aniline ligands enables the synthesis of diverse metal complexes. Researchers have successfully synthesized a series of aluminum complexes using anilido-pyrazolate ligands, which are structurally related to 3-(1-Methyl-1H-pyrazol-5-yl)aniline. nih.gov In these reactions, anilido-pyrazolate ligand precursors react with organoaluminum compounds like trimethylaluminum (B3029685) to form stable dimethyl aluminum complexes. nih.gov

Similarly, new pyrazole-based ligands have been synthesized through the condensation reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various primary amines. These ligands, featuring multiple nitrogen coordination sites (sp2-nitrogen from the pyrazole, sp2-nitrogen from a pyridine (B92270) if included, and sp3-nitrogen from the amine), readily form complexes with metal ions such as copper(II). research-nexus.net The weak donor ability of the pyrazole motif is a key feature, as it can enhance the electrophilicity of the metal center, which is advantageous in catalysis. researchgate.net

Table 1: Examples of Metal Complexes with Pyrazole-Aniline Type Ligands

| Ligand Type | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| Anilido-pyrazolate | Aluminum (Al) | (NArPz)AlMe₂ | nih.gov |

| Pyrazole-amine | Copper (Cu) | Copper(II) complexes | research-nexus.net |

Metal complexes derived from pyrazole-aniline and related ligands have shown significant promise in catalysis. The unique electronic and steric properties of these ligands can be fine-tuned to create highly selective and efficient catalysts.

For instance, aluminum complexes with anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. nih.gov Copper(II) complexes of pyrazole-based ligands have demonstrated superior catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the natural catecholase enzyme. research-nexus.net The effectiveness of these copper complexes is attributed to the dual active sites provided by the copper(II) ions. research-nexus.net

Furthermore, the protic nature of some pyrazole ligands plays a crucial role in catalysis. The pyrazole N-H group can participate in metal-ligand cooperation, acting as an acid-base catalyst or promoting bond cleavage through hydrogen bonding. nih.gov This cooperative effect has been observed in the catalytic disproportionation of hydrazines by iron complexes and highlights the sophisticated role these ligands play beyond simply binding to a metal center. nih.gov Pyrazole-containing ligands have been successfully used with metals like Palladium, Iron, Cobalt, and Ruthenium in various C-C coupling reactions. researchgate.net

Exploration of Optoelectronic Properties

The conjugated π-system inherent in the pyrazole-aniline structure provides a foundation for developing materials with interesting optical and electronic properties. These characteristics are being explored for applications in non-linear optics and fluorescent sensors.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from lasers, enabling applications like frequency conversion and optical switching. youtube.com Organic molecules with push-pull systems (an electron-donating group connected to an electron-accepting group via a π-conjugated bridge) are prime candidates for NLO materials.

Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as a promising class of materials for NLO applications. rsc.org Studies on pyrazoline derivatives with various push-pull groups have shown a high dependence of the third-order NLO response on the molecular structure. rsc.org The investigation of compounds like (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole using techniques such as Z-scan and hyper-Rayleigh scattering has confirmed their significant NLO properties, including two-photon absorption and first hyperpolarizability. nih.gov Theoretical studies suggest that open-shell diradical systems can exhibit drastically enhanced third-order NLO properties compared to their closed-shell counterparts, opening a new avenue for designing NLO materials. aps.org The ability to tailor the molecular structure of pyrazole derivatives allows for the fine-tuning of their NLO response, making them attractive for use in photonics and optoelectronics. rsc.orgresearchgate.net

Table 2: NLO Properties of Selected Pyrazole Derivatives

| Compound | NLO Property Measured | Technique | Key Finding | Reference |

|---|---|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Two-photon absorption (2PA) cross-section, First hyperpolarizability (β) | Z-scan, Hyper-Rayleigh Scattering | Maximum 2PA of 67 GM at 690 nm; β value of 45 ± 2 x 10⁻³⁰ cm⁵/esu | nih.gov |

| Pyrazoline Derivatives (Push-Pull Systems) | Third-order NLO response | Third Harmonic Generation (THG) | NLO response is highly dependent on the position and nature of electron-accepting groups. | rsc.org |

The inherent fluorescence of many pyrazole derivatives makes them ideal candidates for developing chemosensors. eurekaselect.comnih.gov These sensors can detect specific ions or molecules through changes in their fluorescence intensity, often described as "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) mechanisms.

Simple pyrazole-based sensors have been designed to selectively detect various metal ions. For example, a series of sensors derived from chalcone (B49325) precursors demonstrated selective detection of Zn²⁺/Cd²⁺ and Fe³⁺/Fe²⁺. nih.govrsc.org One pyrazole sensor exhibited an approximate 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, while another showed a 30-fold increase at 465 nm for Fe³⁺, with a very low limit of detection of 0.025 μM. nih.govrsc.org The development of one-pot synthetic methods to create pyrazole fluorescent sensors directly from chalcones has streamlined the production of these valuable analytical tools. rsc.org These findings underscore the potential of pyrazole-aniline structures as platforms for creating highly sensitive and selective fluorescent sensors for environmental and biological monitoring. eurekaselect.com

Development of Agrochemicals and Specialty Chemicals

The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of many commercial fungicides, herbicides, and insecticides. researchgate.netroyal-chem.comresearchgate.net The structural diversity achievable by substituting the pyrazole ring allows for the creation of compounds with a wide range of biological activities. nih.gov

Pyrazole derivatives are prominent in the development of modern herbicides. A significant class of these herbicides targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.org Recently, novel pyrazole derivatives containing a benzoyl scaffold were synthesized and found to be potent HPPD inhibitors, showing excellent pre- and post-emergence herbicidal activities with good crop safety for maize, cotton, and wheat. acs.org

Furthermore, research has focused on modifying existing herbicides to improve their efficacy. In one study, twenty-five derivatives of the herbicide quinclorac (B55369) were synthesized incorporating a 3-methyl-1H-pyrazol-5-yl moiety. nih.govresearchgate.net Two of these new compounds, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate , showed excellent inhibitory effects on barnyard grass, a common weed in rice fields. nih.govresearchgate.net The latter compound, in particular, demonstrated herbicidal activity at half the concentration of the original quinclorac in field trials, highlighting its potential as a more potent and efficient herbicide. nih.govresearchgate.net This demonstrates the value of the pyrazole-aniline framework as a precursor for developing next-generation agrochemicals and other specialty chemicals.

Corrosion Inhibition Studies for Metal Protection

Extensive research into the application of pyrazole derivatives for the prevention of metallic corrosion has established their efficacy, particularly in acidic environments. These compounds, which feature nitrogen heteroatoms and π-electrons, are known to adsorb onto metal surfaces, thereby creating a protective barrier that impedes corrosive processes. However, after a thorough review of scientific literature, no specific studies detailing the use of This compound as a corrosion inhibitor were found.

The available research on related pyrazole compounds demonstrates a general mechanism of action and provides a framework for how This compound might theoretically perform. For instance, studies on similar molecules like 3-(1,3-oxazol-5-yl)aniline (B119962) and various other pyrazole derivatives show that they function as mixed-type inhibitors, affecting both anodic and cathodic reactions in the corrosion process. researchgate.netresearchgate.net The effectiveness of these related compounds is often attributed to the presence of the pyrazole ring and other functional groups that facilitate strong adsorption onto the metal surface, following the Langmuir adsorption isotherm. researchgate.netmdpi.com

Researchers have employed a variety of techniques to evaluate the performance of these analogous compounds. These methods include:

Gravimetric Analysis: To determine the loss of metal mass over time in a corrosive medium, with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): To investigate the properties of the protective layer formed on the metal surface. An increase in charge transfer resistance and a decrease in double-layer capacitance are typically indicative of effective inhibition. nih.govresearchgate.net

Potentiodynamic Polarization (PDP): To ascertain the effect of the inhibitor on the anodic and cathodic reaction rates. A reduction in corrosion current density (icorr) signifies inhibition. nih.govacs.orgnih.gov

Quantum Chemical Calculations and Molecular Dynamics (MD) Simulations: To theoretically understand the interaction between the inhibitor molecules and the metal surface, including identifying the active sites for adsorption. researchgate.netnih.govnih.gov

For example, a study on the compound N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) on C38 steel in 1 M HCl demonstrated a high inhibition efficiency of 90.2% at a concentration of 1 mM. researchgate.netacs.orgnih.gov The adsorption of this molecule was found to be consistent with the Langmuir adsorption isotherm, indicating the formation of a stable protective monolayer on the steel surface. nih.gov

While these findings for structurally similar molecules are promising, the absence of direct experimental data for This compound means that its specific efficacy, optimal concentration, and performance under various conditions remain undetermined. Further experimental investigation is required to characterize its potential as a corrosion inhibitor.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Research on this compound and its derivatives has primarily focused on their synthesis and potential as building blocks for more complex molecules with valuable biological activities. The core structure, featuring a methyl-pyrazole linked to an aniline (B41778) ring, provides a versatile scaffold for developing new chemical entities. nih.govmdpi.com

Key findings indicate that this compound and its analogs are significant in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. researchgate.netnih.gov For instance, derivatives of the pyrazole-aniline scaffold have been investigated for their potential as anticancer agents. researchgate.netnih.gov The structural motif is recognized for its ability to interact with various biological targets. mdpi.com

The synthesis of related pyrazole-aniline structures is often achieved through multi-step reactions, and various methods have been developed to improve yields and introduce diverse substituents. researchgate.netmdpi.com Spectroscopic techniques such as NMR and mass spectrometry are crucial for the characterization of these compounds. mdpi.commdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress, several knowledge gaps remain. The full spectrum of the biological activity of this compound itself is not extensively documented in publicly available research. Much of the focus has been on its use as an intermediate. The specific structure-activity relationships (SAR) for this exact compound in various biological assays are yet to be thoroughly elucidated.

Unexplored research avenues include:

Broader Biological Screening: A comprehensive screening of this compound against a wider range of biological targets, including different kinase families, GPCRs, and ion channels, could reveal new therapeutic applications.

Derivatization and SAR Studies: Systematic derivatization of the aniline and pyrazole (B372694) rings could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Material Science Applications: The photophysical properties of this compound and its derivatives are largely unexplored. Research into their potential use as fluorescent probes or in organic electronics could be a fruitful area. mdpi.com

Agrochemical Research: Pyrazole-containing compounds have shown promise as herbicides. nih.govnih.gov Investigating the herbicidal or pesticidal properties of this compound derivatives could open up new applications in agriculture.

Prospective Methodological Advancements in Synthesis and Characterization

Future research could benefit from the adoption of more advanced and efficient synthetic methodologies.

Table 1: Potential Future Synthetic and Characterization Methods

| Area | Prospective Advancements | Potential Benefits |

| Synthesis | Flow chemistry, microwave-assisted synthesis, and multicomponent reactions. mdpi.comresearchgate.net | Reduced reaction times, improved yields, enhanced safety, and easier scalability. |

| Purification | Automated flash chromatography and supercritical fluid chromatography (SFC). | Faster and more efficient purification of products. |

| Characterization | Advanced 2D NMR techniques (HSQC, HMBC) and high-resolution mass spectrometry (HRMS). mdpi.com | Unambiguous structure elucidation and confirmation of purity. |

| Solid-State Analysis | Single-crystal X-ray diffraction. mdpi.com | Detailed understanding of the three-dimensional structure and intermolecular interactions. |

The development of one-pot synthesis protocols would also streamline the production of derivatives, making them more accessible for further research. researchgate.net

Emerging Applications and Translational Research Opportunities

The primary emerging application for compounds derived from the this compound scaffold lies in the field of oncology. The development of selective kinase inhibitors continues to be a major focus of cancer research. researchgate.netnih.gov

Translational research opportunities include:

Preclinical Development: Promising derivatives could be advanced into preclinical studies to evaluate their efficacy and pharmacokinetic profiles in animal models of disease. researchgate.net

Biomarker Discovery: Investigating the mechanism of action of active compounds could lead to the identification of new biomarkers for disease diagnosis or patient stratification.

Development of Topical Formulations: For applications in ophthalmology or dermatology, research into formulating these compounds for topical delivery could be explored. nih.gov

Synergistic Approaches Combining Experimental and Computational Disciplines

The integration of computational chemistry with experimental work offers a powerful strategy for accelerating the discovery and optimization of new molecules based on the this compound scaffold.

Table 2: Synergistic Experimental and Computational Approaches

| Discipline | Technique | Application |

| Computational | Molecular Docking | Predict binding modes and affinities of derivatives to target proteins. nih.gov |

| Quantum Mechanics (DFT) | Elucidate electronic properties, reactivity, and spectroscopic features. mdpi.comresearchgate.net | |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of ligand-protein complexes. researchgate.net | |

| Experimental | High-Throughput Screening (HTS) | Rapidly screen compound libraries against biological targets. |

| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs to understand the relationship between chemical structure and biological activity. researchgate.net | |

| X-ray Crystallography | Determine the precise 3D structure of ligand-protein complexes to validate computational models. mdpi.com |

By using computational models to guide the design of new derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. asianpubs.org Experimental validation of these predictions is then essential to refine the computational models and advance the most promising candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1-Methyl-1H-pyrazol-5-yl)aniline, and how can reaction conditions be optimized?